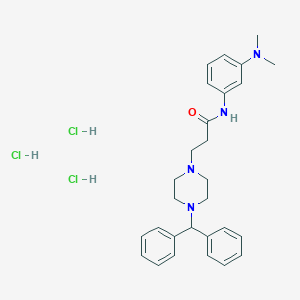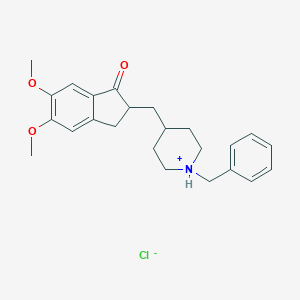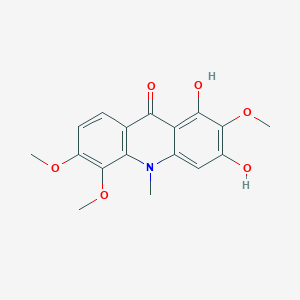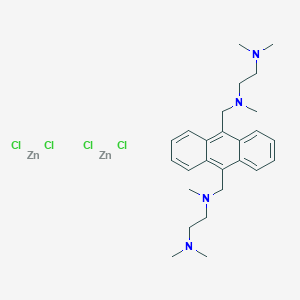
Adenosine 5'-phosphosulfate sodium salt
Übersicht
Beschreibung
Adenosine 5’-phosphosulfate (APS) is a sulfated adenosine monophosphate compound. Its chemical formula is C₁₀H₁₄N₅O₁₀PS , and it has a molecular weight of 427.28 g/mol . APS is used as a substrate for adenosine triphosphate (ATP) sulfurylase in various biochemical assays . It plays a crucial role in pyrophosphate regeneration-dependent detection assays.
Synthesis Analysis
APS is synthesized through a series of enzymatic reactions. ATP sulfurylase catalyzes the conversion of adenosine triphosphate (ATP) and inorganic sulfate to APS. This reaction completes a PP(i)-recycling loop , allowing for exponential ATP amplification in assays that rely on firefly luciferase ATP luminescence and other pyrophosphate regeneration-dependent detection methods .
Molecular Structure Analysis
H | N - C - C - O - P(=O)(O-) - O | | | H O O | S Chemical Reactions Analysis
- ATP Sulfurylase Reaction : APS serves as a substrate for ATP sulfurylase, which converts APS and inorganic sulfate into adenosine 3’-phosphate 5’-phosphosulfate (PAPS) . PAPS is essential for sulfation reactions in various biological processes .
- Pyrophosphate Regeneration : APS is involved in assays that rely on pyrophosphate regeneration. By recycling inorganic pyrophosphate (PP(i)), APS contributes to the accurate quantification of ATP and other pyrophosphate-dependent reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Regulation of Sulfate Assimilation
Adenosine 5’-phosphosulfate (APS) plays a crucial role in the regulation of sulfate assimilation, particularly in response to salt stress in plants . The key enzyme of sulfate assimilation, adenosine 5′-phosphosulfate reductase (APR), is regulated by salt stress in an ABA-independent manner . This regulation is essential for plants to adapt to various stress conditions .
Role in Plant Stress Defense
APS is involved in the production of sulfur-containing compounds, which play an important role in plant stress defense . These compounds are essential for the detoxification of reactive oxygen species (ROS), which are generated under stress conditions and can potentially damage cell structures .
Involvement in Glutathione Synthesis
Glutathione, a tripeptide composed of Glu, Cys, and Gly, plays a pivotal role in defense against various stresses . APS, being a part of the sulfate reduction process, is linked to the demand for glutathione and the rate of sulfate reduction .
Role in ATP Amplification
APS is used as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP (i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay and other pyrophosphate regeneration-dependent detection assays .
Role in Sulfate-Reducing Bacteria
In sulfate-reducing bacteria (SRB), APS is reduced to adenosine-monophosphate (AMP) and sulfite by adenylylsulfate reductase . This process is part of the initial stage of sulfate activation in these bacteria .
Role in Environmental Adaptation of SRB
The affinity data for substrates (i.e., sulfite) were found to be 10 times higher for SRB strains isolated from environmental (soil) ecotopes than for strains from the human intestine . This suggests that APS plays a role in the environmental adaptation of these bacteria .
Wirkmechanismus
Target of Action
Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .
Mode of Action
APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .
Biochemical Pathways
APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .
Result of Action
The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .
Action Environment
The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .
Eigenschaften
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKFGUVHSIJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585066 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-phosphosulfate sodium salt | |
CAS RN |
102029-95-8 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-phosphosulfate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)










![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

